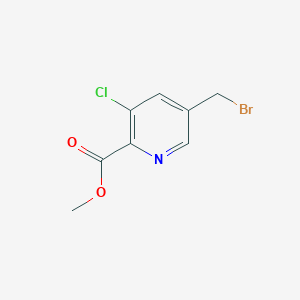![molecular formula C7HCl2F3N2S B13456270 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core. It is known for its significant applications in medicinal chemistry and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . The reaction conditions often include elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. One common method involves the use of phosphorus oxychloride as a chlorinating agent under controlled temperature conditions . The process typically includes multiple steps of purification to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the thienopyrimidine core .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . By inhibiting PI3K, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but lacks the thieno ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar but without the trifluoromethyl group.
Uniqueness
2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity
Propiedades
Fórmula molecular |
C7HCl2F3N2S |
|---|---|
Peso molecular |
273.06 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7HCl2F3N2S/c8-5-4-2(13-6(9)14-5)1-3(15-4)7(10,11)12/h1H |
Clave InChI |
LSWQANHINNLVKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


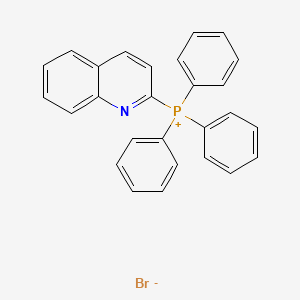
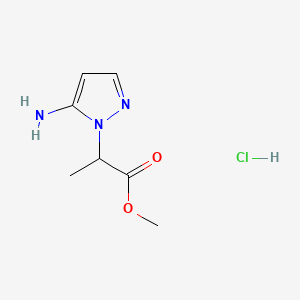
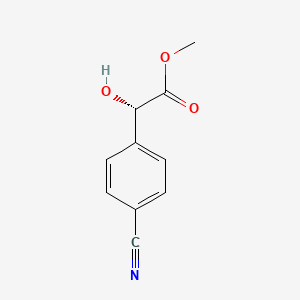
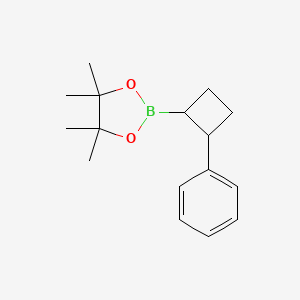
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
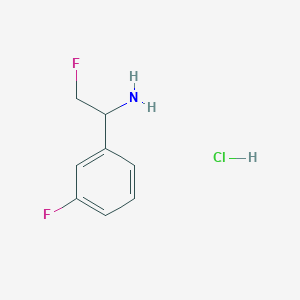
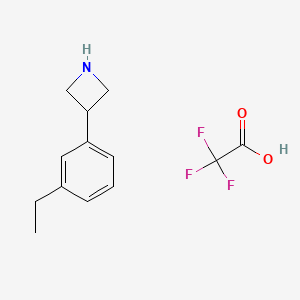
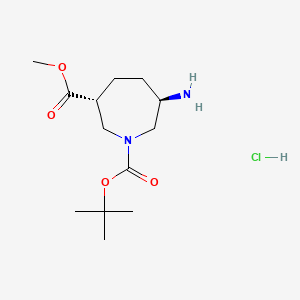
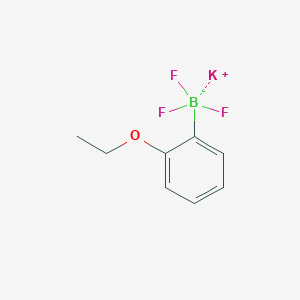
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
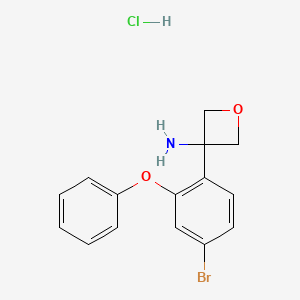
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
